

# Fenebrutinib in Multiple Sclerosis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

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**Fenebrutinib**, an investigational oral Bruton's tyrosine kinase (BTK) inhibitor, is emerging as a promising therapeutic candidate for multiple sclerosis (MS). Its unique mechanism of action, targeting both B-cells and microglia, positions it as a potential advancement in the MS treatment landscape. This guide provides a detailed comparison of **fenebrutinib**'s efficacy with established MS therapies, including teriflunomide, ocrelizumab, and ofatumumab, supported by available clinical trial data and experimental protocols.

### **Mechanism of Action: A Dual Approach**

**Fenebrutinib** is a non-covalent and reversible BTK inhibitor.[1] BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid cells, such as microglia.[1][2] By inhibiting BTK, **fenebrutinib** is thought to modulate the adaptive and innate immune responses implicated in MS pathology. This dual action on both B-cell activation and microglial activity may address both the inflammatory and progressive aspects of the disease.[1][3]

In contrast, other MS therapies have more targeted mechanisms. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines.[2][4][5][6][7] This cytostatic effect primarily impacts rapidly proliferating lymphocytes, such as activated T- and B-cells.[2][4][5][6][7] Ocrelizumab and ofatumumab are both anti-CD20 monoclonal antibodies that deplete circulating B-cells.[8][9] [10][11][12][13][14][15][16][17] Ocrelizumab is a humanized monoclonal antibody, while



ofatumumab is a fully human monoclonal antibody.[13][16] Their primary mechanism involves antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity.[9][10][13]

### **Comparative Efficacy: A Data-Driven Overview**

The following tables summarize the available quantitative efficacy data from key clinical trials of **fenebrutinib** and its comparators. It is important to note that direct head-to-head trial data for **fenebrutinib** against ocrelizumab and ofatumumab is not yet fully available as the FENTREPID study is ongoing.

#### Fenebrutinib: Phase II FENopta Study Data

The FENopta study was a Phase II, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of **fenebrutinib** in adults with relapsing MS (RMS).[18][19] [20][21]

Efficacy Endpoint	Fenebrutinib (200 mg twice daily)	Placebo	Relative Reduction
Total number of new T1 Gd+ lesions (at weeks 4, 8, and 12)	0.077	0.245	69% (p=0.0022)[18]
Annualized Relapse Rate (ARR) (at 48 weeks in OLE)	0.04	N/A	N/A[18]
Patients relapse-free (at 48 weeks in OLE)	96%	N/A	N/A[18]

OLE: Open-Label Extension

## Teriflunomide: Pivotal Phase III Studies (TEMSO and TOWER)

Teriflunomide was evaluated in two pivotal Phase III trials, TEMSO and TOWER, in patients with RMS.[3][22][23][24]



Efficacy Endpoint	Teriflunomide (14 mg once daily)	Placebo	Relative Risk Reduction
Annualized Relapse Rate (ARR)	TEMSO: 0.37TOWER: 0.32	TEMSO: 0.54TOWER: 0.50	TEMSO: 31.5% (p<0.001)[3] [22]TOWER: 36.3% (p<0.001)[22][23]
12-week Confirmed Disability Progression	TEMSO: 20.2%TOWER: 15.8%	TEMSO: 27.3%TOWER: 21.7%	TEMSO: 29.8% (p=0.028)[22]TOWER: 31.5% (p=0.044)[22] [23]

### Ocrelizumab: Pivotal Phase III Studies (OPERA I & II)

Ocrelizumab was assessed in two identical Phase III trials, OPERA I and OPERA II, in patients with RMS, with an active comparator, interferon beta-1a.[25][26]

Efficacy Endpoint	Ocrelizumab (600 mg every 24 weeks)	Interferon Beta-1a (44 mcg 3x weekly)	Relative Reduction
Annualized Relapse Rate (ARR) (at 96 weeks)	OPERA I: 0.16OPERA II: 0.16	OPERA I: 0.29OPERA II: 0.29	OPERA I: 46% (p<0.001)[25]OPERA II: 47% (p<0.001)[25]
12-week Confirmed Disability Progression (Pooled)	9.8%	15.2%	40% (p=0.0006)[27]
24-week Confirmed Disability Progression (Pooled)	7.6%	12.0%	40% (p=0.003)[27]

# Ofatumumab: Pivotal Phase III Studies (ASCLEPIOS I & II)



Ofatumumab was evaluated against teriflunomide in two Phase III trials, ASCLEPIOS I and II, in patients with RMS.[28][29][30]

Efficacy Endpoint	Ofatumumab (20 mg every 4 weeks)	Teriflunomide (14 mg once daily)	Relative Risk Reduction
Annualized Relapse Rate (ARR)	ASCLEPIOS I: 0.11ASCLEPIOS II: 0.10	ASCLEPIOS I: 0.22ASCLEPIOS II: 0.25	ASCLEPIOS I: 50.5% (p<0.001)ASCLEPIOS II: 58.5% (p<0.001)
6-month Confirmed Disability Worsening (Pooled)	8.1%	12.0%	32.9% (p=0.012)[28]
Mean number of Gd+ T1 lesions per scan (RDTN subgroup)	0.02	0.39	95% (p<0.001)[28]
Annualized rate of new or enlarging T2 lesions (RDTN subgroup)	0.72	4.00	82% (p<0.001)[28]

RDTN: Recently Diagnosed, Treatment-Naïve

# Experimental Protocols: A Glimpse into Trial Designs

#### **Fenebrutinib Clinical Trial Program**

- FENopta (Phase II): A multicenter, randomized, double-blind, placebo-controlled trial enrolled 109 adults (18-55 years) with RMS.[18][19][20][21] Participants were randomized 2:1 to receive oral **fenebrutinib** (200 mg twice daily) or placebo for 12 weeks.[18] The primary endpoint was the total number of new T1 gadolinium-enhancing (Gd+) lesions on brain MRI at weeks 4, 8, and 12.[18][19][20][21]
- FENHANCE 1 & 2 (Phase III): These are two identical, ongoing, randomized, double-blind, double-dummy trials comparing the efficacy and safety of **fenebrutinib** to teriflunomide in



patients with RMS.[31][32][33][34][35] The primary outcome is the annualized relapse rate. [31][32]

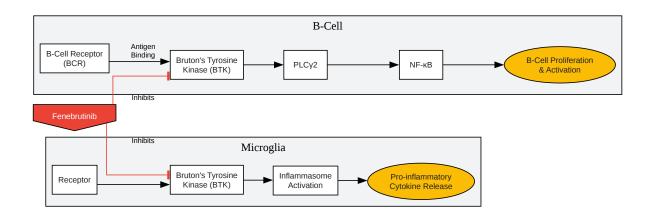
• FENTREPID (Phase III): This ongoing, randomized, double-blind, double-dummy trial is evaluating the efficacy and safety of **fenebrutinib** compared to ocrelizumab in patients with primary progressive MS (PPMS).[1][31][32][36][37] The primary outcome is the time to onset of 12-week confirmed disability progression.[1]

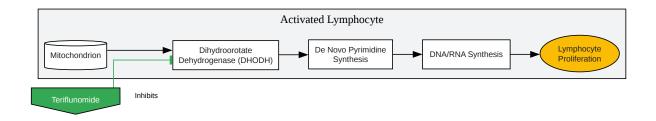
#### **Comparator Pivotal Trial Designs**

- Teriflunomide (TEMSO & TOWER): These were randomized, double-blind, placebocontrolled Phase III trials in patients with RMS.[3][22][23][24] The primary endpoint for both was the annualized relapse rate.[22]
- Ocrelizumab (OPERA I & II): These were two identical, randomized, double-blind, double-dummy, Phase III trials in patients with RMS, comparing ocrelizumab to interferon beta-1a. [25][26] The primary endpoint was the annualized relapse rate at 96 weeks.[25]
- Ofatumumab (ASCLEPIOS I & II): These were two identical, randomized, double-blind, double-dummy, Phase III trials comparing ofatumumab to teriflunomide in patients with RMS.
   [28][29][30] The primary endpoint was the annualized relapse rate.

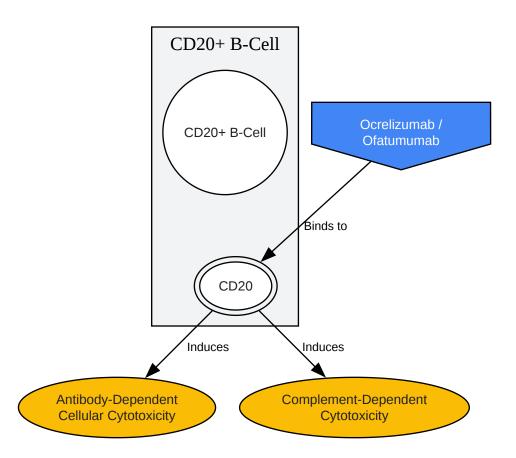
## Visualizing the Pathways and Processes Signaling Pathway Diagrams



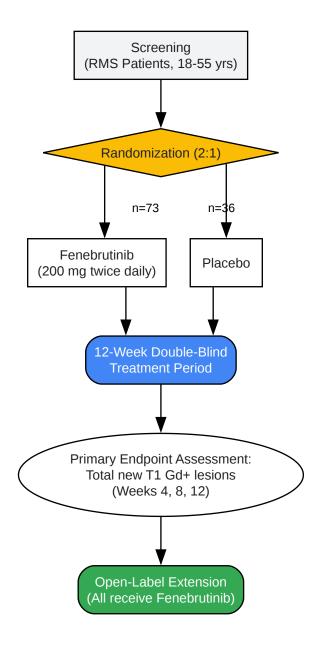












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- To cite this document: BenchChem. [Fenebrutinib in Multiple Sclerosis: A Comparative Efficacy Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560142#efficacy-of-fenebrutinib-compared-to-other-ms-therapies]

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